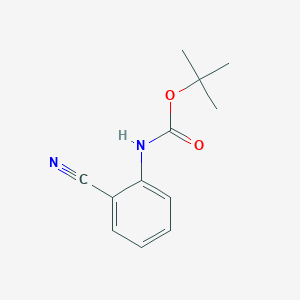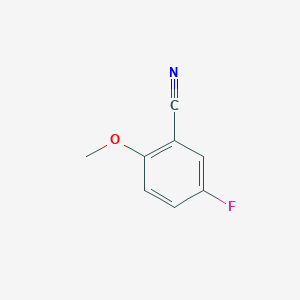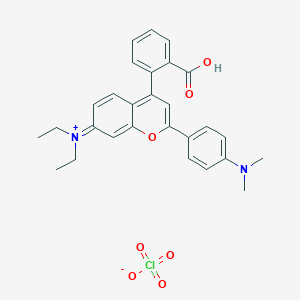![molecular formula C8H7N3O B061699 4-Methoxypyrido[3,4-d]pyridazine CAS No. 162022-91-5](/img/structure/B61699.png)
4-Methoxypyrido[3,4-d]pyridazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methoxypyrido[3,4-d]pyridazine is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its potential applications in drug development. This compound exhibits a unique structure and possesses several interesting properties that make it a promising candidate for the development of novel therapeutics. In
Wissenschaftliche Forschungsanwendungen
4-Methoxypyrido[3,4-d]pyridazine has been extensively studied for its potential applications in drug development. The compound exhibits a wide range of pharmacological activities, including antitumor, anti-inflammatory, and anti-angiogenic effects. It has been shown to inhibit the growth of several cancer cell lines, including breast, lung, and colon cancer. Additionally, it has been found to have anti-inflammatory effects by inhibiting the production of inflammatory cytokines and chemokines. Furthermore, it has been demonstrated to have anti-angiogenic effects by inhibiting the formation of new blood vessels.
Wirkmechanismus
The mechanism of action of 4-Methoxypyrido[3,4-d]pyridazine is not fully understood. However, it has been suggested that the compound exerts its pharmacological effects by inhibiting the activity of specific enzymes and signaling pathways. For example, it has been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. Additionally, it has been found to inhibit the activity of the protein kinase Akt, which is involved in cell survival and proliferation.
Biochemische Und Physiologische Effekte
4-Methoxypyrido[3,4-d]pyridazine exhibits several biochemical and physiological effects. It has been found to induce apoptosis, or programmed cell death, in cancer cells. This effect is thought to be due to the inhibition of topoisomerase II activity. Additionally, it has been shown to reduce the production of inflammatory cytokines and chemokines, which can lead to a reduction in inflammation. Furthermore, it has been demonstrated to inhibit the formation of new blood vessels, which can prevent the growth and spread of tumors.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4-Methoxypyrido[3,4-d]pyridazine in lab experiments is its wide range of pharmacological activities. This makes it a versatile compound that can be used to study various biological processes. Additionally, the compound is relatively easy to synthesize and purify, which makes it accessible to researchers. However, one limitation of using this compound is that its mechanism of action is not fully understood. This can make it difficult to design experiments that specifically target its pharmacological effects.
Zukünftige Richtungen
There are several future directions for research on 4-Methoxypyrido[3,4-d]pyridazine. One direction is to investigate its potential as a therapeutic agent for cancer. The compound has shown promising results in inhibiting the growth of cancer cells in vitro and in vivo, and further studies are needed to determine its efficacy and safety in humans. Another direction is to explore its potential as an anti-inflammatory agent. The compound has been shown to reduce the production of inflammatory cytokines and chemokines, and further studies are needed to determine its potential as a treatment for inflammatory diseases. Additionally, future research could focus on elucidating the compound's mechanism of action and identifying specific targets for drug development.
Synthesemethoden
The synthesis of 4-Methoxypyrido[3,4-d]pyridazine involves the reaction of 2,3-dichloropyridazine with methoxypyridine in the presence of a base. The reaction takes place under reflux conditions and yields the desired compound in moderate to good yields. The purity of the compound can be increased by recrystallization.
Eigenschaften
CAS-Nummer |
162022-91-5 |
|---|---|
Produktname |
4-Methoxypyrido[3,4-d]pyridazine |
Molekularformel |
C8H7N3O |
Molekulargewicht |
161.16 g/mol |
IUPAC-Name |
4-methoxypyrido[3,4-d]pyridazine |
InChI |
InChI=1S/C8H7N3O/c1-12-8-7-5-9-3-2-6(7)4-10-11-8/h2-5H,1H3 |
InChI-Schlüssel |
LSSIWYQSBHISRM-UHFFFAOYSA-N |
SMILES |
COC1=C2C=NC=CC2=CN=N1 |
Kanonische SMILES |
COC1=C2C=NC=CC2=CN=N1 |
Andere CAS-Nummern |
162022-91-5 |
Synonyme |
4-METHOXYPYRIDO[3,4-D]PYRIDAZINE |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



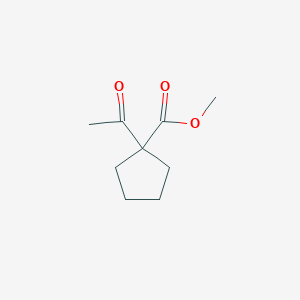

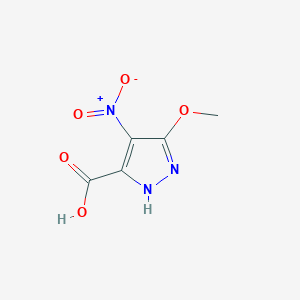

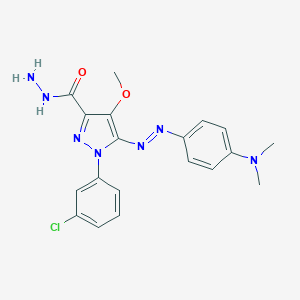
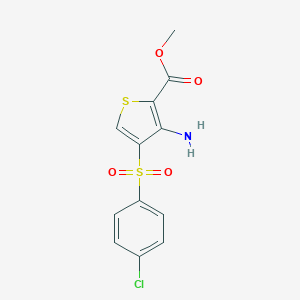

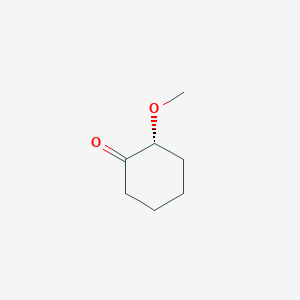

![[1-[2-Bis(3,5-dimethylphenyl)phosphanyl-5,6,7,8-tetrahydronaphthalen-1-yl]-5,6,7,8-tetrahydronaphthalen-2-yl]-bis(3,5-dimethylphenyl)phosphane](/img/structure/B61636.png)
![Bicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid](/img/structure/B61640.png)
